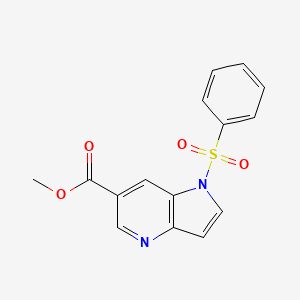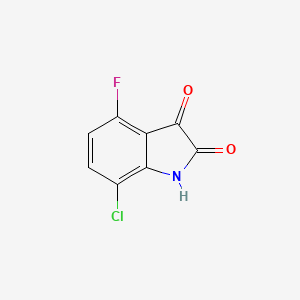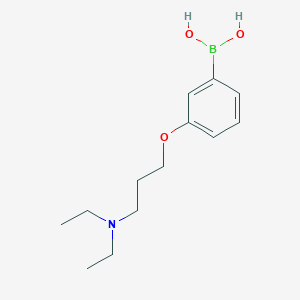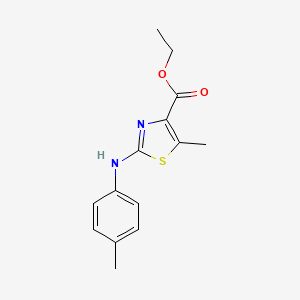
4,5-Dichloro-2-fluorophenylacetonitrile
描述
4,5-Dichloro-2-fluorophenylacetonitrile (DCFPN) is an important structural analog of the widely used drug phenylacetonitrile (PAN). It is a member of a family of compounds known as nitriles, which are characterized by their strong electron-withdrawing properties. DCFPN has a wide range of applications in scientific research, and it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
科学研究应用
4,5-Dichloro-2-fluorophenylacetonitrile has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a catalyst in the synthesis of polymers and as an intermediate in the synthesis of a number of organometallic compounds. In addition, 4,5-Dichloro-2-fluorophenylacetonitrile has been used as a ligand in coordination chemistry and as a substrate in enzymatic reactions.
作用机制
4,5-Dichloro-2-fluorophenylacetonitrile is a nitrile, which is characterized by its strong electron-withdrawing properties. This allows the nitrile to form a stable complex with a variety of metal cations, such as copper, nickel, and zinc. The nitrile can also form a complex with organic molecules, such as amines, alcohols, and carboxylic acids. These complexes are stable and can be used in a variety of reactions.
Biochemical and Physiological Effects
4,5-Dichloro-2-fluorophenylacetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, it has been shown to inhibit the growth of certain fungi, including Aspergillus niger and Candida albicans. It has also been shown to inhibit the growth of certain parasites, including Leishmania donovani and Plasmodium falciparum.
实验室实验的优点和局限性
4,5-Dichloro-2-fluorophenylacetonitrile has several advantages for use in laboratory experiments. It is inexpensive and widely available, and it is stable and non-toxic. It is also highly soluble in a variety of solvents, including water, methanol, and ethyl acetate. However, it is important to note that 4,5-Dichloro-2-fluorophenylacetonitrile is a strong electron-withdrawing compound, and it can react with other compounds in the reaction mixture. This can lead to unwanted side reactions and can result in the formation of impurities.
未来方向
There are several potential future directions for the use of 4,5-Dichloro-2-fluorophenylacetonitrile in scientific research. It could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It could also be used as a ligand in coordination chemistry and as a substrate in enzymatic reactions. In addition, it could be used as a catalyst in the synthesis of polymers and in the synthesis of organometallic compounds. Furthermore, it could be used to study the biochemical and physiological effects of nitriles in general, as well as the effects of specific nitriles on different organisms. Finally, it could be used to develop new methods for the synthesis of nitriles and for the synthesis of other compounds.
属性
IUPAC Name |
2-(4,5-dichloro-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FN/c9-6-3-5(1-2-12)8(11)4-7(6)10/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKOWRBFCQHDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-fluorophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)

![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1459718.png)
![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)
![[Ul-13C12]sucrose](/img/structure/B1459720.png)


![1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride](/img/structure/B1459728.png)